1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
BenchChem offers high-quality 1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound exhibits promising cytotoxic potential against various leukemia cell lines, including K562, HL60, U937, U266, and Jurkat cell lines . Its structure and synthesis pathway are well-characterized using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis. Researchers have identified it as an attractive candidate for cancer therapy due to its pharmacological activity and abundance in nature.
Heterocyclic Derivatives
Heterocyclic compounds play a crucial role in drug discovery. The indole heterocyclic moiety, present in our compound, forms the basis of an important class of derivatives with diverse biological activities. These compounds serve as key intermediates for assembling antiviral, antiparasitic, and antitumor agents. The 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole represents an extension of this work, contributing to the development of new anticancer indole heterocyclic drugs .
Combination Therapies
Considering the compound’s cytotoxicity, researchers may investigate combination therapies. Combining it with other chemotherapeutic agents or targeted therapies could enhance treatment outcomes. Synergistic effects and potential drug-drug interactions should be explored.
Mechanism of Action
Target of Action
It is known that thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, exhibit diverse biological activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It is known that thieno[3,2-d]pyrimidines can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways
Result of Action
Thieno[3,2-d]pyrimidines are known to exhibit various biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels
properties
IUPAC Name |
1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c28-21(24-14-16-6-7-16)18-8-11-26(12-9-18)23-25-19-10-13-30-20(19)22(29)27(23)15-17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQABVBHUPJZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide |
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